Cas no 1552499-10-1 (6-fluoro-3-methylimidazo1,2-apyridine)

6-fluoro-3-methylimidazo1,2-apyridine Chemical and Physical Properties
Names and Identifiers
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- 6-FLUORO-3-METHYLIMIDAZO[1,2-A]PYRIDINE
- 6-fluoro-3-methylimidazo1,2-apyridine
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- Inchi: 1S/C8H7FN2/c1-6-4-10-8-3-2-7(9)5-11(6)8/h2-5H,1H3
- InChI Key: NXCFTQLXQFLFOH-UHFFFAOYSA-N
- SMILES: FC1C=CC2=NC=C(C)N2C=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 151
- Topological Polar Surface Area: 17.3
- XLogP3: 2.3
6-fluoro-3-methylimidazo1,2-apyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM270579-1g |
6-Fluoro-3-methylimidazo[1,2-a]pyridine |
1552499-10-1 | 97% | 1g |
$*** | 2023-03-31 | |
Enamine | EN300-1591752-0.1g |
6-fluoro-3-methylimidazo[1,2-a]pyridine |
1552499-10-1 | 0.1g |
$640.0 | 2023-06-04 | ||
Enamine | EN300-1591752-0.5g |
6-fluoro-3-methylimidazo[1,2-a]pyridine |
1552499-10-1 | 0.5g |
$699.0 | 2023-06-04 | ||
Enamine | EN300-1591752-1000mg |
6-fluoro-3-methylimidazo[1,2-a]pyridine |
1552499-10-1 | 1000mg |
$914.0 | 2023-09-23 | ||
Enamine | EN300-1591752-2500mg |
6-fluoro-3-methylimidazo[1,2-a]pyridine |
1552499-10-1 | 2500mg |
$1791.0 | 2023-09-23 | ||
Chemenu | CM270579-1g |
6-Fluoro-3-methylimidazo[1,2-a]pyridine |
1552499-10-1 | 97% | 1g |
$729 | 2021-08-18 | |
Alichem | A029199238-1g |
6-Fluoro-3-methylimidazo[1,2-a]pyridine |
1552499-10-1 | 95% | 1g |
$764.40 | 2022-04-02 | |
Enamine | EN300-1591752-0.25g |
6-fluoro-3-methylimidazo[1,2-a]pyridine |
1552499-10-1 | 0.25g |
$670.0 | 2023-06-04 | ||
Enamine | EN300-1591752-2.5g |
6-fluoro-3-methylimidazo[1,2-a]pyridine |
1552499-10-1 | 2.5g |
$1428.0 | 2023-06-04 | ||
Enamine | EN300-1591752-10.0g |
6-fluoro-3-methylimidazo[1,2-a]pyridine |
1552499-10-1 | 10g |
$3131.0 | 2023-06-04 |
6-fluoro-3-methylimidazo1,2-apyridine Related Literature
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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3. Back matter
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
Additional information on 6-fluoro-3-methylimidazo1,2-apyridine
Recent Advances in the Study of 6-Fluoro-3-methylimidazo[1,2-a]pyridine (CAS: 1552499-10-1) in Chemical Biology and Pharmaceutical Research
6-Fluoro-3-methylimidazo[1,2-a]pyridine (CAS: 1552499-10-1) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound belongs to the imidazopyridine class, which is known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a fluorine atom at the 6-position and a methyl group at the 3-position enhances its metabolic stability and binding affinity to biological targets, making it a promising scaffold for drug development.
Recent studies have focused on the synthesis and biological evaluation of 6-fluoro-3-methylimidazo[1,2-a]pyridine derivatives. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against protein kinases involved in cancer cell proliferation. The researchers utilized structure-activity relationship (SAR) analysis to optimize the compound's efficacy, leading to the identification of derivatives with improved selectivity and reduced off-target effects. These findings highlight the potential of 6-fluoro-3-methylimidazo[1,2-a]pyridine as a lead compound for the development of novel kinase inhibitors.
In addition to its anticancer properties, 6-fluoro-3-methylimidazo[1,2-a]pyridine has been investigated for its role in targeting infectious diseases. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibit strong antibacterial activity against multidrug-resistant strains of Staphylococcus aureus. The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from that of conventional antibiotics. This discovery opens new avenues for the development of antibiotics with reduced susceptibility to resistance.
The pharmacokinetic profile of 6-fluoro-3-methylimidazo[1,2-a]pyridine has also been a subject of recent research. A 2023 preclinical study evaluated the compound's absorption, distribution, metabolism, and excretion (ADME) properties in rodent models. The results indicated favorable oral bioavailability and minimal toxicity, supporting its potential as a drug candidate. Further optimization of its physicochemical properties, such as solubility and permeability, is currently underway to enhance its clinical applicability.
In conclusion, 6-fluoro-3-methylimidazo[1,2-a]pyridine (CAS: 1552499-10-1) represents a versatile scaffold with broad therapeutic potential. Its unique chemical structure and biological activity make it a valuable tool for drug discovery and chemical biology research. Future studies should focus on advancing its clinical translation, exploring novel derivatives, and elucidating its mechanisms of action in greater detail. The continued investigation of this compound is expected to yield significant contributions to the field of medicinal chemistry and pharmaceutical sciences.
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